2-Thiothymidine triphosphate is a modified nucleotide that plays a significant role in molecular biology, particularly in the study of DNA replication and polymerase activity. This compound is an analog of thymidine triphosphate, where a sulfur atom replaces the oxygen atom in the thymidine structure. The presence of this sulfur atom alters the chemical properties and biological interactions of the nucleotide, making it a valuable tool in various scientific applications.
2-Thiothymidine triphosphate can be synthesized through various chemical methods or purchased from specialized suppliers such as Trilink Biotechnologies. The synthesis typically involves the modification of thymidine to incorporate the thiol group, followed by phosphorylation to yield the triphosphate form .
The synthesis of 2-thiothymidine triphosphate involves several steps:
The synthesis process often requires specific conditions, including controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates. The use of polar aprotic solvents like N,N-dimethylformamide is common to facilitate reactions involving nucleophiles and electrophiles .
The molecular structure of 2-thiothymidine triphosphate consists of three main components:
2-Thiothymidine triphosphate participates in several key reactions:
The incorporation efficiency and fidelity of 2-thiothymidine triphosphate can vary depending on the polymerase used and the presence of other nucleotides in the reaction mixture. Studies have demonstrated that it can enhance base pairing stability under certain conditions, making it useful for specific applications in molecular biology .
The mechanism by which 2-thiothymidine triphosphate functions primarily revolves around its incorporation into DNA during replication:
Relevant studies highlight its unique reactivity profile compared to natural nucleotides, making it an interesting subject for further research .
2-Thiothymidine triphosphate has several applications in scientific research:
2-Thiothymidine triphosphate (2-thioTTP) is enzymatically synthesized through phosphorylation pathways or obtained commercially from specialized biotechnology suppliers (e.g., Trilink Biotechnologies). Unlike canonical deoxynucleotides, 2-thioTTP features a sulfur atom replacing the oxygen at the 2-position of the thymine ring. This substitution increases the nucleobase’s van der Waals radius by 0.45 Å compared to thymidine triphosphate (dTTP) and enhances its polarizability, which directly influences base stacking and hydrogen bonding [3]. The thiocarbonyl group alters the electronic properties of the base, reducing its ability to act as a hydrogen bond acceptor while increasing steric bulk in the minor groove [1] [3]. These properties necessitate specialized enzymatic routes for large-scale production, often involving nucleotide diphosphate kinases acting on 2-thiothymidine diphosphate precursors [1].
DNA polymerases recognize 2-thioTTP through a combination of geometric constraints and electronic interactions within the active site. Structural analyses reveal that the thiocarbonyl group of 2-thioTTP forms a hydrogen bond with the backbone carbonyl of Tyr505 in human DNA polymerase λ, creating a slightly unfavorable interaction that elevates the apparent Km for this analog compared to dTTP [6]. Nevertheless, the base maintains near-identical Watson-Crick pairing with adenine due to retained hydrogen bonding at the N1 and N3 positions [3]. During catalysis, the magnesium ion coordination (Mg2+A and Mg2+B) facilitates nucleophilic attack by the primer 3’-OH on the α-phosphate of 2-thioTTP. Post-incorporation, the primer-terminal 2-thiothymidine monophosphate (2-thioTMP) causes minor distortion but does not impede further extension, allowing processive DNA synthesis [6].
Steady-state kinetic analyses reveal significant differences in how polymerases process 2-thioTTP versus dTTP. The catalytic efficiency (kcat/Km) of 2-thioTTP incorporation opposite adenine ranges from 40–65% of that observed for dTTP in the Klenow Fragment (KF) of E. coli DNA Polymerase I [2] [3]. Single-molecule studies using single-walled carbon nanotube field-effect transistors (SWCNT-FETs) show that while the duration of the closed conformation (τclosed) during phosphodiester bond formation remains similar (0.2–0.4 ms), the nucleotide recognition step (τopen) is prolonged for 2-thioTTP due to altered molecular interactions [2].
Table 1: Kinetic Parameters of 2-thioTTP vs. dTTP Incorporation
Polymerase | Substrate | Km (μM) | Relative Vmax (%) | Efficiency (Vmax/Km) | Relative Efficiency |
---|---|---|---|---|---|
Klenow Fragment (KF) | 2-thioTTP | 3.7 ± 0.8 | 12.9 ± 2.9 | 3.5 × 106 | 2.2 |
Klenow Fragment (KF) | dTTP | 7.0 ± 1.8 | 11.0 ± 2.3 | 1.6 × 106 | 1.0 |
Data derived from steady-state kinetics with homopolymeric templates [3].
Thermostable DNA polymerases exhibit distinct responses to 2-thioTTP due to active-site constraints. The Klenow fragment of Taq polymerase (Thermus aquaticus) discriminates against 2-thioTTP:isoG mispairs more effectively than natural dTTP:isoG mispairs, improving fidelity in artificial genetic systems. This occurs because the thiocarbonyl’s bulk clashes with the minor tautomer of isoguanine (isoG), reducing misincorporation [1]. In PCR applications using six-letter expanded genetic alphabets (A, C, G, T, isoC, isoG), replacing dTTP with 2-thioTTP increases fidelity from ~93% to ~98% per amplification cycle [1]. SWCNT-FET studies further reveal that 2-thioTTP induces alternative conformational states in KF not observed with dTTP, suggesting active-site plasticity during accommodation of the thiocarbonyl group [2].
Table 2: Polymerase Specificity for 2-thioTTP in Expanded Genetic Systems
Polymerase | Template Base | Fidelity with dTTP (%) | Fidelity with 2-thioTTP (%) | Application |
---|---|---|---|---|
Taq (Klenow fragment) | isoG | ~93 | ~98 | PCR of AEGIS DNA |
Klenow Fragment (KF) | A | 100 | 220* | Steady-state incorporation efficiency [3] |
*Relative efficiency compared to dTTP = 1.0 [3].
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